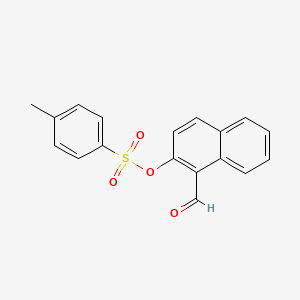

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate, also known as 2-[[(4-Methylphenyl)sulfonyl]oxy]-1-naphthalenecarboxaldehyde , is a chemical compound with the molecular formula C18H14O4S and a molecular weight of 326.37 g/mol . It belongs to the class of organic compounds known as benzenesulfonates .

Synthesis Analysis

The synthesis of this compound involves the reaction between 1-naphthalenecarboxaldehyde and 4-methylbenzenesulfonyl chloride . The latter acts as a sulfonylating agent, leading to the formation of the desired product. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the sulfonyl group replaces a hydrogen atom on the naphthalene ring .

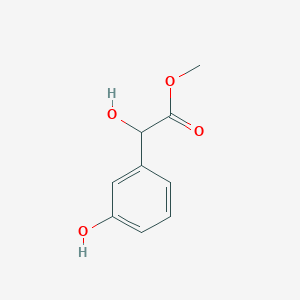

Molecular Structure Analysis

The compound’s molecular structure consists of a naphthalene core with a formyl group (CHO) attached at position 2. The 4-methylbenzenesulfonate moiety is linked to the naphthalene ring via an oxygen atom. The overall structure exhibits both aromatic and aldehyde functional groups .

Wissenschaftliche Forschungsanwendungen

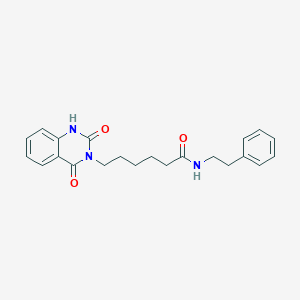

Medicinal Chemistry

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate: is utilized in medicinal chemistry for the synthesis of complex molecules. Its ability to act as a leaving group in nucleophilic substitution reactions makes it valuable for constructing carbon-sulfur bonds, which are prevalent in various pharmaceuticals .

Materials Science

In materials science, this compound is explored for its potential in creating novel polymers. Its aromatic structure could impart rigidity and thermal stability to polymeric materials, making them suitable for high-performance applications .

Environmental Science

Environmental scientists are interested in 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate for its potential use in environmental remediation. Its chemical properties might be harnessed to bind and remove toxic substances from contaminated sites .

Analytical Chemistry

This compound finds applications in analytical chemistry as a derivatization agent. It can be used to modify chemical compounds to enhance their detection and quantification by analytical instruments, such as mass spectrometry or chromatography .

Organic Synthesis

In organic synthesis, 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate is a valuable intermediate. It can be used to introduce sulfonate groups into organic molecules, which can serve as protecting groups or be further transformed into other functional groups .

Pharmaceuticals

Pharmaceutical research utilizes this compound in drug design and development. Its structural features can be incorporated into drug molecules to influence their pharmacokinetic and pharmacodynamic properties .

Agriculture

In the field of agriculture, researchers are investigating the use of 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate in the synthesis of agrochemicals. Its chemical stability and reactivity could lead to the development of new pesticides or herbicides .

Biochemistry

Lastly, in biochemistry, this compound’s role is being studied in the context of enzyme inhibition. It could serve as a scaffold for designing inhibitors that target specific enzymes involved in disease pathways .

Eigenschaften

IUPAC Name |

(1-formylnaphthalen-2-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S/c1-13-6-9-15(10-7-13)23(20,21)22-18-11-8-14-4-2-3-5-16(14)17(18)12-19/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPSAPIWOULWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)

![N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2916988.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)